4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

描述

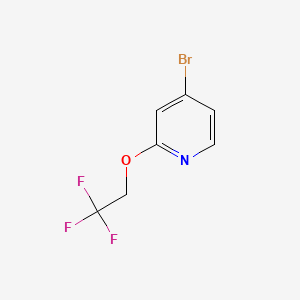

4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine (CAS: 126728-58-3) is a halogenated pyridine derivative with the molecular formula C₇H₅BrF₃NO and a molecular weight of 244.02 g/mol. Structurally, it features a bromine atom at the 4-position and a 2,2,2-trifluoroethoxy group (-OCH₂CF₃) at the 2-position of the pyridine ring . This compound is commercially available with high purity (95–98%) and serves as a critical intermediate in pharmaceutical synthesis, particularly for drugs containing trifluoroethoxy motifs, such as lansoprazole derivatives . Its synthesis typically involves nucleophilic substitution reactions, leveraging the reactivity of bromine and the electron-withdrawing nature of the trifluoroethoxy group .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine typically involves the reaction of 4-bromo-2-hydroxypyridine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

化学反应分析

Types of Reactions

4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The pyridine ring can be oxidized to form N-oxides.

Reduction: The compound can be reduced to remove the bromine atom or to modify the trifluoroethoxy group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as DMF or DMSO.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of dehalogenated or modified pyridine derivatives.

科学研究应用

4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine is utilized in various scientific research fields, including:

Chemistry: As a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

Biology: In the study of enzyme inhibitors and as a probe in biochemical assays.

Medicine: Potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.

作用机制

The mechanism of action of 4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares 4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine with analogous pyridine derivatives, highlighting key differences in substituents, positions, and applications:

Key Differences and Implications

Substituent Effects: Trifluoroethoxy (-OCH₂CF₃) vs. Trifluoromethoxy (-OCF₃): The trifluoroethoxy group in the target compound enhances lipophilicity and metabolic stability compared to trifluoromethoxy derivatives, making it more suitable for drug design . Bromine vs.

Positional Isomerism :

- The 2,4-substitution pattern in the target compound creates a meta-directing electronic effect, facilitating reactions at the 4-bromo position. In contrast, 2-Bromo-5-(trifluoromethoxy)pyridine (2,5-substitution) may exhibit altered regioselectivity in further functionalization .

Physical Properties :

- The trifluoroethoxy group increases molecular weight and boiling point compared to methoxy or methyl derivatives. For example, 4-Bromo-2-methoxy-3-methylpyridine (MW 202.05) is lighter and less polar than the target compound .

Pharmacological Relevance: The target compound’s structural similarity to lansoprazole intermediates (e.g., 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfonyl]benzimidazole) underscores its utility in proton-pump inhibitor synthesis .

Comparative Reactivity Studies

- Reaction Rates : In SNAr reactions, This compound reacts faster than 4-Bromo-2-methoxy-3-methylpyridine due to the stronger electron-withdrawing effect of -OCH₂CF₃ vs. -OCH₃ .

- Stability : The trifluoroethoxy group improves thermal stability compared to ethoxy analogs like 4-Bromo-3-ethoxypyridine , which may degrade under harsh conditions .

Commercial and Industrial Relevance

- The target compound is available in gram-to-kilogram quantities (BLD Pharmatech, Combi-Blocks), whereas analogs like 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine are discontinued, reflecting its broader utility .

生物活性

4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine is a chemical compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 161952-62-1

- Molecular Formula : CHBrFNO

The compound features a pyridine ring substituted with a bromine atom and a trifluoroethoxy group, which significantly influences its solubility and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies demonstrate its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings highlight the potential of this compound in treating bacterial infections.

Cytotoxicity and Anticancer Activity

In addition to its antimicrobial properties, this compound has shown cytotoxic effects on cancer cell lines. Studies involving various cancer types indicate that the compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

A study reported IC values for several cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These results suggest that the compound may serve as a lead structure for developing new anticancer therapies.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in bacterial metabolism and cancer cell proliferation.

- Induction of Oxidative Stress : It promotes the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

- Alteration of Membrane Integrity : The presence of the trifluoroethoxy group enhances membrane permeability, facilitating the entry of the compound into cells.

Case Studies

A notable case study involved the application of this compound in a preclinical model of breast cancer. The study demonstrated significant tumor reduction in treated mice compared to controls. Histological analysis revealed increased apoptosis and decreased proliferation markers in tumor tissues from treated subjects.

属性

IUPAC Name |

4-bromo-2-(2,2,2-trifluoroethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-5-1-2-12-6(3-5)13-4-7(9,10)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFCOYMEICRTCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00738674 | |

| Record name | 4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161952-62-1 | |

| Record name | 4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。